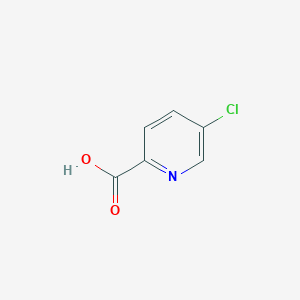

5-chloropyridine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLOKYIYZIOIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376529 | |

| Record name | 5-chloropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86873-60-1 | |

| Record name | 5-chloropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloropyridine 2 Carboxylic Acid

Classical and Contemporary Synthetic Pathways to 5-Chloropyridine-2-carboxylic Acid

The synthesis of this compound has traditionally relied on well-established organic reactions, which have been refined over time for improved efficiency and yield.

Derivatization and Functionalization of Pyridine (B92270) Rings for this compound Synthesis

A primary strategy for synthesizing this compound involves the direct functionalization of the pyridine ring. This can be achieved through various reactions, including chlorination and oxidation of appropriately substituted pyridine precursors. For instance, the chlorination of pyridine derivatives is a common method to introduce the chlorine atom at the desired C-5 position. The starting materials for these reactions are often readily available pyridine compounds that undergo a series of transformations to yield the final product.

Another approach involves the derivatization of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines. organic-chemistry.org Subsequent manipulation of the substituents can then yield the target carboxylic acid. The regioselectivity of these reactions is a critical factor, and reaction conditions are often optimized to favor the formation of the desired isomer.

The table below summarizes some common starting materials and the types of reactions involved in the derivatization of pyridine rings for the synthesis of this compound and related compounds.

| Starting Material | Reaction Type | Product |

| 5-Amino-2-methylpyridine | Diazotization followed by chlorination and oxidation | This compound |

| 2-Hydroxypyrimidine | Bromination and subsequent chlorination | 5-Bromo-2-chloropyrimidine google.com |

| Pyridine N-oxides | Grignard reaction | 2-Substituted pyridines organic-chemistry.org |

| 2,4-Dichloropyridines | Cross-coupling reactions | 2,4-Disubstituted pyridines organic-chemistry.org |

Hydrolytic Approaches in the Preparation of this compound from Ester Precursors

A widely employed and efficient method for the preparation of this compound is the hydrolysis of its corresponding ester precursors, such as ethyl 5-chloropyridine-2-carboxylate or methyl 5-chloropyridine-2-carboxylate. ambeed.com This reaction, often referred to as saponification when carried out under basic conditions, involves the cleavage of the ester bond to yield the carboxylate salt, which is subsequently protonated to give the carboxylic acid. masterorganicchemistry.com

The hydrolysis can be catalyzed by either an acid or a base. In a typical basic hydrolysis, the ester is treated with a hydroxide (B78521) salt like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition of the hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com An acidic workup is then required to obtain the final carboxylic acid product. masterorganicchemistry.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend has also impacted the production of this compound, with research focusing on enzymatic pathways and process optimization to enhance yield and selectivity while minimizing waste.

Enzymatic Synthesis Pathways

The use of whole-cell biocatalysts presents a promising green alternative for the synthesis of functionalized pyridines. For instance, the pyridin-2-ol-degrading bacterium Burkholderia sp. MAK1 has been shown to be an efficient biocatalyst for the hydroxylation of various pyridine derivatives. nih.gov While direct enzymatic synthesis of this compound is not explicitly detailed, the ability of such microorganisms to regioselectively functionalize the pyridine ring suggests potential for developing enzymatic routes. nih.gov These biocatalytic methods often operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. nih.gov

Process Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is a key aspect of green chemistry, aiming to maximize the yield of the desired product while minimizing energy consumption and waste generation. For the synthesis of this compound, optimization of parameters such as reaction temperature, catalyst choice, and purification methods is crucial. For example, in the hydrolysis of ester precursors, the choice of acid or base catalyst and the reaction temperature can significantly impact the reaction rate and yield.

Furthermore, understanding the acid-base properties of the product can aid in optimizing downstream processing. For a related compound, 5-hydroxypyrazine-2-carboxylic acid, potentiometric titration was used to determine its dissociation constants, which in turn helped in selecting the optimal pH for its precipitation and purification. nih.gov A similar approach could be applied to optimize the isolation of this compound. The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also significantly improve process efficiency and reduce solvent usage and waste. researchgate.netgoogle.com

Strategic Use of Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound often relies on the strategic selection and manipulation of various precursor and intermediate compounds.

A common precursor is 5-chloro-2-picoline, which can be oxidized to the corresponding carboxylic acid. chemicalbook.com Another key intermediate is 5-chloro-2-cyanopyridine, which can be hydrolyzed to afford the desired product. chemicalbook.com The choice of precursor often depends on its commercial availability and the efficiency of the subsequent transformation steps.

The table below lists several important precursors and intermediates used in the synthesis of this compound.

| Precursor/Intermediate | Role in Synthesis |

| 5-Chloro-2-picoline | Oxidation of the methyl group to a carboxylic acid. chemicalbook.com |

| 5-Chloro-2-cyanopyridine | Hydrolysis of the nitrile group to a carboxylic acid. chemicalbook.com |

| 3,5-Dichloropyridine-2-carboxylic acid | Can serve as a starting material for the introduction of other substituents. google.com |

| Ethyl 5-chloropyridine-2-carboxylate | Ester precursor for hydrolysis to the carboxylic acid. |

| 5-Amino-2-methylpyridine | Undergoes diazotization, chlorination, and oxidation. chemicalbook.com |

Advanced Reactivity and Derivatization Chemistry of 5 Chloropyridine 2 Carboxylic Acid

Carboxylic Acid Moiety Transformations in 5-Chloropyridine-2-carboxylic Acid

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a diverse range of functional compounds. libretexts.org

Esterification is a common transformation used to modify the polarity and solubility of the parent acid. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. libretexts.org This conversion is often employed to create precursors that may be hydrolyzed in vivo to release the active carboxylic acid. A well-established method for esterification is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. libretexts.org Another mild method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), suitable for acid-labile substrates. organic-chemistry.org

Amidation , the formation of an amide bond, is another critical transformation. While the direct reaction of a carboxylic acid with an amine is often difficult due to salt formation, the reaction can be achieved by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water. libretexts.org More commonly, the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide. libretexts.org Coupling reagents like DCC can also facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. libretexts.orgorganic-chemistry.org These amide derivatives are integral to the structure of many biologically active molecules.

Interactive Table: Examples of Carboxylic Acid Moiety Transformations

| Transformation | Reagents & Conditions | Product |

| Esterification | Methanol (B129727), H₂SO₄ (catalyst), Reflux | Methyl 5-chloropyridine-2-carboxylate |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 5-chloropyridine-2-carboxamide |

| Amidation | Benzylamine, DCC, DMAP | N-benzyl-5-chloropyridine-2-carboxamide |

Pyridine (B92270) Ring Functionalization via Chlorine Substituent Activation

The chlorine atom at the 5-position of the pyridine ring is a key handle for introducing further molecular diversity. Its reactivity allows for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The chlorine atom on the pyridine ring can be displaced by various nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this type of reaction. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

For example, heating this compound with an excess of an amine can lead to the displacement of the chloride to form a 5-aminopyridine derivative. Similarly, reaction with sodium methoxide (B1231860) in methanol would yield the 5-methoxypyridine derivative. The efficiency of these reactions is often dependent on the reaction conditions and the nucleophilicity of the reacting species.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov this compound serves as an excellent substrate for these transformations, where the carbon-chlorine bond is activated by a metal catalyst, typically palladium or nickel. rsc.org

The Suzuki-Miyaura coupling is one of the most widely used methods, reacting the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloropyridine with an amine, catalyzed by a palladium complex. This method is often preferred over traditional nucleophilic substitution for its milder conditions and broader substrate scope.

Other notable cross-coupling reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents), all of which can be applied to functionalize the 5-position of the pyridine ring. nih.gov

Interactive Table: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-phenylpyridine-2-carboxylic acid |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu | 5-(phenylamino)pyridine-2-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(phenylethynyl)pyridine-2-carboxylic acid |

Synthesis and Characterization of Novel Sulfur-Containing Derivatives of this compound

The introduction of sulfur-containing functional groups into the this compound scaffold can lead to compounds with unique chemical properties and biological activities. nih.govmdpi.com These derivatives are often synthesized via nucleophilic substitution of the 5-chloro substituent with a sulfur nucleophile.

A common method involves the reaction of this compound with a thiol (R-SH) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate (R-S⁻), which then displaces the chloride ion on the pyridine ring to form a 5-thioether derivative. A patent describes the synthesis of 5-chloro-3-(ethylthio)pyridine-2-carboxylic acid from 3,5-dichloropyridine-2-carboxylic acid, highlighting the challenges of regioselectivity in such substitutions. google.com

The characterization of these novel sulfur-containing derivatives relies on standard analytical techniques. Infrared (IR) spectroscopy can confirm the presence of key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise structure and confirming the position of the new substituent. Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compound. For instance, the synthesis of various sulfur-containing heterocycles, such as those derived from thiourea (B124793) or containing thiadiazole and triazolethiones, has been reported and characterized extensively. niscpr.res.inmdpi.com

Interactive Table: Examples of Sulfur-Containing Derivatives

| Sulfur Nucleophile | Base (Example) | Product |

| Ethanethiol (EtSH) | Sodium Hydride (NaH) | 5-(Ethylthio)pyridine-2-carboxylic acid |

| Thiophenol (PhSH) | Potassium Carbonate (K₂CO₃) | 5-(Phenylthio)pyridine-2-carboxylic acid |

| Sodium Sulfide (Na₂S) | - | Bis(6-carboxypyridin-3-yl)sulfane |

Coordination Chemistry and Supramolecular Assembly of 5 Chloropyridine 2 Carboxylic Acid

Ligand Behavior and Metal-Coordination Modes of 5-Chloropyridine-2-carboxylic Acid

This compound is a versatile ligand in coordination chemistry, primarily due to the presence of two key functional groups: a pyridine (B92270) ring and a carboxylic acid group. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as donor sites, allowing the molecule to bind to metal ions in various ways. This dual functionality enables it to act as a chelating ligand, forming stable ring structures with a central metal ion.

The coordination behavior is significantly influenced by the electronic properties of the pyridine ring, which are modified by the presence of the electron-withdrawing chlorine atom at the 5-position. This can affect the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, thereby influencing the strength and nature of the metal-ligand bonds.

Common coordination modes for pyridine-2-carboxylic acid derivatives include:

Monodentate: Coordination occurs through either the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate Chelating: Both the pyridine nitrogen and one of the carboxylate oxygens bind to the same metal center, forming a stable five-membered ring. This is a very common mode for this type of ligand.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

Tridentate: In some cases, particularly in polynuclear complexes, both carboxylate oxygens and the pyridine nitrogen can be involved in coordination.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other coordinating ligands or counter-ions.

Synthesis and Structural Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. jocpr.com The resulting complexes can be isolated as crystalline solids and their structures can be determined using single-crystal X-ray diffraction.

Zinc(II) Complexes Derived from this compound

Zinc(II) complexes with pyridine-2-carboxylic acid derivatives have been studied for their structural diversity and potential applications. In many cases, zinc(II) forms complexes where it is chelated by the ligand, resulting in various coordination geometries such as tetrahedral or octahedral. ias.ac.inmdpi.com For instance, in a distorted octahedral geometry, three ligands might coordinate to a single zinc(II) center. ias.ac.in The resulting complexes can be mononuclear or can form polynuclear structures through bridging ligands. The formation of these structures is often influenced by the stoichiometry of the reactants and the reaction conditions.

| Complex Type | Coordination Geometry | Reference |

| Mononuclear Zn(II) | Distorted Octahedral | ias.ac.in |

| Polynuclear Zn(II) | Varies (e.g., Tetrahedral) | mdpi.comnih.gov |

Copper(II) Complexes Derived from this compound

Copper(II) is known to form a wide range of complexes with N- and O-donor ligands. nih.govresearchgate.net With ligands similar to this compound, copper(II) often adopts a square planar or distorted square pyramidal geometry. nih.gov The ligand can act as a bidentate chelator, with additional coordination sites on the copper(II) ion being occupied by solvent molecules or other ligands. The Jahn-Teller effect in copper(II) complexes can lead to distortions from ideal geometries. The study of these complexes is of interest due to their potential catalytic and biological activities. chimicatechnoacta.ru

| Complex Type | Typical Coordination Geometry | Reference |

| Mononuclear Cu(II) | Square Planar / Distorted Square Pyramidal | nih.gov |

| Mixed-Ligand Cu(II) | Varies | researchgate.netchimicatechnoacta.ru |

Spectroscopic and Computational Analysis of Coordination Geometries

The coordination environment of the metal ions in these complexes can be investigated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C-O bands of the carboxylic acid group upon coordination provide evidence of its involvement in bonding to the metal ion. Shifts in the pyridine ring vibrations also indicate the coordination of the nitrogen atom.

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which are sensitive to the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands can also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of zinc(II), 1H and 13C NMR spectroscopy can be used to probe the structure of the ligand upon coordination. nih.gov

Computational methods , such as Density Functional Theory (DFT), can be employed to model the structures of these complexes, predict their spectroscopic properties, and provide insights into the nature of the metal-ligand bonding. These computational studies complement experimental data and can help in the rational design of new complexes with desired properties.

Application of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The ability of the ligand to bridge multiple metal centers through its carboxylate and pyridine functionalities allows for the formation of extended one-, two-, or three-dimensional networks.

Zinc(II) is a common choice for the construction of coordination polymers due to its flexible coordination geometry. nih.gov The resulting zinc-based MOFs and coordination polymers can exhibit interesting properties such as luminescence, porosity, and catalytic activity, making them promising materials for applications in sensing, gas storage, and catalysis. nih.gov

Advanced Spectroscopic Characterization Techniques for 5 Chloropyridine 2 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 5-chloropyridine-2-carboxylic acid. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the chemical environment and provide a unique fingerprint of the compound.

The FT-IR spectrum of this compound, typically recorded from a KBr pellet, reveals characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The carboxylic acid moiety is readily identified by a very broad O-H stretching vibration, generally observed in the range of 2500-3300 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.orglibretexts.org This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers. Superimposed on this broad signal are the sharper C-H stretching vibrations of the pyridine (B92270) ring. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense band typically found between 1690 and 1760 cm⁻¹. orgchemboulder.comlibretexts.orgnih.gov For dimeric carboxylic acids, this band is commonly centered around 1710 cm⁻¹. libretexts.orglibretexts.org The exact position is influenced by factors such as conjugation and hydrogen bonding. The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region of the spectrum. orgchemboulder.comlibretexts.org

The pyridine ring itself exhibits a series of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹ and various in-plane and out-of-plane ring stretching and bending vibrations at lower wavenumbers. researchgate.net The substitution pattern on the pyridine ring, including the presence of the chlorine atom and the carboxylic acid group, influences the precise frequencies and intensities of these bands, allowing for detailed structural assignment.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch (Dimer) | ~1710 (strong, intense) |

| Pyridine Ring | C-H Stretch | >3000 |

| Pyridine Ring | C=C, C=N Ring Stretches | 1400-1600 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Carboxylic Acid | O-H Bend | 910-950, 1395-1440 |

Electronic Spectroscopy for Understanding Electronic Transitions (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.

For this compound, also known as 5-chloropicolinic acid, reported UV absorption maxima are observed at approximately 226 nm and 272 nm. researchgate.net These absorptions are attributed to π → π* transitions within the pyridine ring. The pyridine ring, being an aromatic system, possesses a set of π molecular orbitals. The energy required to excite an electron from a bonding (π) to an antibonding (π*) orbital falls within the UV region.

The presence of the chlorine atom and the carboxylic acid group as substituents on the pyridine ring influences the energy of these electronic transitions. The chlorine atom, through its inductive electron-withdrawing effect and potential for resonance interaction, can cause a shift in the absorption maxima compared to unsubstituted pyridine. Similarly, the carboxylic acid group, with its carbonyl chromophore, also affects the electronic structure and the resulting UV-Vis spectrum.

In addition to the strong π → π* transitions, weaker n → π* transitions may also occur. These involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair or the oxygen atoms of the carboxylic acid) to an antibonding π* orbital. These transitions are typically of lower intensity and may be observed as shoulders on the main absorption bands or may be obscured by the more intense π → π* transitions. The specific solvent used for the analysis can also influence the position and intensity of the absorption bands due to solute-solvent interactions. researchgate.net

Table 2: Electronic Absorption Maxima for this compound

| Transition Type | Approximate λmax (nm) |

| π → π | 226 |

| π → π | 272 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. For a 2,5-disubstituted pyridine ring, three aromatic protons are expected. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The proton on the carbon between the nitrogen and the carboxylic acid group (H-3) and the proton adjacent to the chlorine atom (H-4 and H-6) will have distinct resonances. The coupling constants (J-values) between adjacent protons provide information about their connectivity. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, though its position and visibility can be affected by the solvent and concentration. libretexts.orgprinceton.edu

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is particularly diagnostic, typically resonating in the range of 165-185 ppm. libretexts.orgprinceton.edu The carbon atoms of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituents. The carbon attached to the chlorine atom will also show a characteristic chemical shift. While specific experimental data for this compound is not fully detailed in the available literature, data for related compounds like 2-picolinic acid shows the carboxyl carbon at approximately 164.7 ppm and the pyridine carbons in the range of 124-148 ppm. rsc.orgchemicalbook.com

Table 3: Predicted and General ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |

| -COOH | 10 - 13 | broad singlet |

| Pyridine H-3 | 7.5 - 8.5 | doublet of doublets |

| Pyridine H-4 | 7.8 - 8.8 | doublet of doublets |

| Pyridine H-6 | 8.0 - 9.0 | doublet |

Table 4: Predicted and General ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift Range (ppm) |

| C=O (Carboxyl) | 165 - 185 |

| C2 (Pyridine) | 145 - 155 |

| C3 (Pyridine) | 120 - 130 |

| C4 (Pyridine) | 135 - 145 |

| C5 (Pyridine) | 125 - 135 |

| C6 (Pyridine) | 140 - 150 |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure determination for this compound was not found in the reviewed literature, analysis of related pyridine carboxylic acids offers significant insight into the expected crystalline arrangement.

The crystal structure of pyridine carboxylic acids is often dominated by strong hydrogen bonding interactions. researchgate.net For this compound, it is anticipated that the carboxylic acid groups will form hydrogen-bonded dimers, with the characteristic O-H···O interaction. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to the formation of extended supramolecular architectures through O-H···N or C-H···N interactions.

Applications of 5 Chloropyridine 2 Carboxylic Acid in Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

5-Chloropyridine-2-carboxylic acid is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its unique structure, featuring a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the pyridine (B92270) ring, makes it an important intermediate for creating more complex molecules with desired biological activities. chemimpex.com The reactivity of both the carboxylic acid group and the pyridine ring allows for various chemical modifications, enabling the development of new drug candidates. chemimpex.com This compound is particularly significant in the synthesis of anti-inflammatory and anti-cancer drugs, as well as antimycobacterial agents. chemimpex.com

The synthesis of various biologically active molecules is made possible by the stable yet reactive nature of this compound, which facilitates its use in diverse chemical reactions. chemimpex.com It is a precursor for creating kinase inhibitors and other targeted therapies in oncology. vulcanchem.com Furthermore, its derivatives are explored for their potential as selective inhibitors of enzymes like COX-2 in the development of anti-inflammatory drugs. vulcanchem.com The adaptability of this compound makes it a valuable tool for medicinal chemists aiming to design and synthesize novel therapeutic agents. chemimpex.com

Development of Antimycobacterial Agents Utilizing this compound Derivatives

Derivatives of this compound have shown significant promise in the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis. Research has focused on synthesizing and evaluating various derivatives for their efficacy against different mycobacterial strains. nih.gov

One area of investigation involves the synthesis of N-phenylpyrazine-2-carboxamides and N-benzylpyrazine-2-carboxamides derived from a related compound, 5-chloropyrazine-2-carboxylic acid. nih.govnih.gov While not direct derivatives of this compound, the findings from these pyrazine (B50134) analogs provide valuable insights into the antimycobacterial potential of related structures. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides displayed significant in vitro activity against M. tuberculosis H37Rv, with many compounds exhibiting a minimum inhibitory concentration (MIC) in the range of 1.56–6.25 µg/mL. nih.gov

Notably, the substitution on the phenyl ring of these anilides was found to tolerate a variety of groups while maintaining antimycobacterial activity. nih.gov In contrast, the corresponding N-benzyl derivatives generally showed lower, though still comparable to pyrazinamide, activity against M. tuberculosis. nih.gov However, some N-benzyl derivatives, such as 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, were found to be active against M. kansasii, a species naturally resistant to pyrazinamide. nih.gov

These studies underscore the potential of the chlorinated pyridine/pyrazine-2-carboxylic acid scaffold as a basis for developing novel antimycobacterial drugs.

Research into Anti-inflammatory Compounds Derived from this compound

This compound serves as a key intermediate in the synthesis of novel anti-inflammatory agents. chemimpex.com Its derivatives are being investigated for their potential to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. vulcanchem.com The development of selective COX-2 inhibitors is a significant area of research as they can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

While direct studies on the anti-inflammatory properties of this compound itself are limited in the provided results, its role as a precursor is highlighted. chemimpex.comvulcanchem.com For instance, research on related heterocyclic carboxylic acids, such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has demonstrated that derivatives can exhibit potent anti-inflammatory and analgesic activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on these related compounds have shown that the anti-inflammatory potency is influenced by the steric and hydrogen-bonding properties of the substituents. nih.gov This suggests that similar principles could be applied to the design of anti-inflammatory agents derived from this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies help in optimizing their therapeutic potential.

In the context of antimycobacterial agents derived from the related 5-chloropyrazine-2-carboxamide (B1198457) scaffold, SAR studies have revealed several key insights. For instance, N-phenyl-5-chloropyrazine-2-carboxamides generally exhibit superior antimycobacterial activity compared to their N-benzyl counterparts, indicating that the direct connection of the phenyl ring to the amide nitrogen is beneficial for activity. researchgate.net Furthermore, the nature and position of substituents on the phenyl ring of the anilide derivatives can significantly impact their activity and cytotoxicity. nih.gov For example, the presence of a hydroxyl group, particularly in combination with other hydrophilic substituents, was found to decrease the in vitro cytotoxicity of the compounds. nih.gov

The lipophilicity of the derivatives has also been identified as a critical factor for antimycobacterial activity. mdpi.com An optimal level of lipophilicity is required to enhance permeation through the lipid-rich mycobacterial cell wall without compromising solubility. mdpi.com

These SAR findings from related compound series provide a valuable framework for the rational design of more potent and less toxic therapeutic agents based on the this compound scaffold.

Applications of 5 Chloropyridine 2 Carboxylic Acid in Agrochemical Research

Intermediate in the Synthesis of Herbicides

Pyridine (B92270) carboxylic acid compounds are a well-established class of herbicides that function by mimicking natural plant growth hormones called auxins. vt.eduvt.edu This mimicry leads to abnormal growth, causing susceptible broadleaf weeds to twist, develop cupped leaves, and ultimately die. vt.edu

5-Chloropyridine-2-carboxylic acid serves as a key precursor in the synthesis of more complex herbicidal molecules. chemimpex.com Its derivatives are developed to enhance herbicidal efficacy and selectivity, allowing for targeted weed control. While specific commercial herbicides directly synthesized from this exact molecule are not detailed in the provided research, the broader class of pyridine carboxylic acids includes prominent herbicides like picloram, clopyralid, and aminopyralid, which underscores the importance of this chemical scaffold in weed management. vt.eduvt.edu

Role in Fungicide Development

Beyond herbicides, this compound is a valuable intermediate in the development of fungicides. chemimpex.comchemimpex.com The compound's structure is incorporated into more complex molecules designed to combat fungal pathogens that threaten crop health and yield. Researchers utilize it as a starting material, modifying its structure to create novel compounds with fungicidal properties, contributing to the arsenal (B13267) of tools available for disease management in agriculture. chemimpex.comchemimpex.com

Contribution to Insecticide Synthesis (e.g., Chlorantraniliprole (B1668704) Precursors)

One of the most significant applications of this compound derivatives is in the synthesis of modern insecticides, most notably chlorantraniliprole. patsnap.comlookchem.com Chlorantraniliprole is a highly effective, broad-spectrum insecticide from the anthranilic diamide (B1670390) class. lookchem.com

The synthesis of this complex insecticide relies on key intermediates derived from the pyridine carboxylic acid family. Specifically, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a crucial building block that contains the characteristic 3-chloropyridine (B48278) moiety. patsnap.comlookchem.comnih.gov This intermediate is then reacted with a substituted anthranilamide to produce the final chlorantraniliprole molecule. patsnap.comgoogle.com The synthesis pathway highlights the importance of pyridine-based acids in constructing the core structure of advanced insect control agents.

Table 1: Key Intermediates in the Synthesis of Chlorantraniliprole This table is interactive. You can sort and filter the data.

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 2,3-Dichloropyridine | Starting material for the pyrazole (B372694) ring component. | lookchem.comgoogle.com |

| 3-Chloro-2-hydrazinopyridine | Intermediate formed from 2,3-dichloropyridine. | google.com |

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Key pyrazole intermediate that couples with the aniline (B41778) component. | patsnap.comlookchem.comnih.gov |

| 2-Amino-5-chloro-3-methylbenzoic acid | The substituted aniline component that reacts with the pyrazole acid. | lookchem.com |

| Chlorantraniliprole | Final active ingredient. | patsnap.comlookchem.com |

Design of Agrochemical Agents with Enhanced Selectivity and Efficacy

The chemical versatility of this compound allows researchers to design agrochemical agents with improved performance characteristics. By creating derivatives, scientists can fine-tune the properties of the resulting molecule to enhance its selectivity towards target pests while minimizing its impact on non-target organisms and the environment. For example, the introduction of sulfur-containing groups to the this compound backbone has been reported to yield highly potent agrochemical agents. This strategic modification of the molecular scaffold is a key approach to developing more efficient and environmentally benign crop protection solutions.

Exploration of New Agrochemical Scaffolds from this compound Derivatives

The utility of this compound extends to the discovery of entirely new classes of agrochemicals. It is considered a versatile building block for exploratory synthesis, enabling chemists to construct novel molecular frameworks. chemimpex.com Research into derivatives, such as 5-chloro-pyridine-2-carboxylic acids with 3-sulfur containing substituents, demonstrates the ongoing effort to find new, effective agrochemical intermediates. google.com These efforts are crucial because long and inefficient synthesis routes for similar compounds can limit their large-scale production. google.com Developing more efficient pathways to chlorinated pyridine intermediates like those derived from this compound is advantageous for creating novel, biologically active compounds for the agrochemical industry. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dichloropyridine |

| 2-Amino-5-chloro-3-methylbenzoic acid |

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid |

| 3-Chloro-2-hydrazinopyridine |

| Aminopyralid |

| Chlorantraniliprole |

| Clopyralid |

| Picloram |

Advanced Research and Emerging Applications of 5 Chloropyridine 2 Carboxylic Acid

Applications in Analytical Chemistry for Detection and Quantification

In the field of analytical chemistry, 5-chloropyridine-2-carboxylic acid functions as a key reagent and standard. chemimpex.comchemimpex.com It is utilized in the development of new analytical methods designed for the precise detection and quantification of other chemical compounds. chemimpex.comchemimpex.com Its stable and well-defined chemical nature makes it a reliable reference compound in various analytical techniques. For instance, high-performance liquid chromatography (HPLC) methods have been developed for the analysis of related pyridine (B92270) carboxylic acids, demonstrating the utility of such compounds in creating robust and accurate analytical procedures. welch-us.commdpi.com The presence of the chromophoric pyridine ring and the reactive carboxylic acid group can be exploited for detection by UV-spectroscopy or for derivatization to enhance sensitivity in complex matrices. nih.gov

Exploration of Novel Biological Activities Beyond Established Applications (e.g., Antioxidant Properties)

While this compound is primarily known as a synthetic intermediate, research into the broader biological activities of pyridine derivatives is uncovering new potential applications. There is growing interest in the antioxidant properties of molecules containing the pyridine scaffold.

Studies on novel thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated their capacity to act as antioxidants by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netpensoft.net Similarly, modifying natural polymers like chitosan (B1678972) with pyridylurea groups has been shown to enhance their antioxidant activity. mdpi.com Other research has explored the antioxidant potential of various substituted pyridine derivatives, indicating that the pyridine ring is a promising pharmacophore for developing new antioxidant agents. nih.govresearchgate.net Although direct studies on the antioxidant properties of this compound are not widely published, the findings for structurally related compounds suggest a potential avenue for future investigation into its biological activities beyond its current uses. mdpi.com

Future Perspectives in Materials Science and Industrial Applications

The unique properties of this compound position it as a compound with significant future potential in both materials science and various industrial sectors. Its role as a building block for specialty polymers with enhanced thermal and UV stability opens up possibilities for developing next-generation materials for demanding applications, including aerospace, automotive, and advanced coatings. chemimpex.com The ability to precisely tailor polymer properties through its incorporation suggests a continuing trend towards its use in high-performance plastics and resins.

In analytical chemistry, its utility as a reagent will likely expand with the development of more sensitive and specific detection methods for environmental and industrial monitoring. chemimpex.com Furthermore, the exploration of novel biological activities, such as antioxidant or specific enzyme inhibition capabilities, could lead to its re-evaluation for applications in pharmaceuticals or functional foods, following the trend of related pyridine compounds. researchgate.netmdpi.com The ongoing research into the biodegradation of chloropyridinecarboxylic acids will also be crucial, guiding the development of more environmentally benign industrial processes and bioremediation strategies for related compounds. nih.govplos.org

Q & A

Q. What are the common synthetic routes for 5-chloropyridine-2-carboxylic acid, and what factors influence yield optimization?

The synthesis typically involves chlorination of pyridine derivatives or hydrolysis of corresponding esters. For example, ethyl 5-chloropyridine-2-carboxylate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Yield optimization depends on reaction temperature, choice of catalyst (e.g., sulfuric acid for hydrolysis), and purification methods like recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : To confirm the aromatic proton environment and chlorine substitution pattern (e.g., distinct shifts for H-3 and H-4 protons).

- IR : Identification of carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for metal-organic frameworks (MOFs) due to its ability to act as a ligand. In drug development, it is used to synthesize kinase inhibitors or antimicrobial agents by functionalizing the carboxylic acid group .

Q. What are the recommended storage conditions for this compound?

Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Use amber glass vials to avoid photolytic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pKa values of this compound?

Discrepancies may arise from solvent polarity, temperature, or measurement techniques. Validate using multiple methods (e.g., potentiometric titration, UV-Vis spectroscopy) and control ionic strength. Computational tools like COSMO-RS can predict solvation effects .

Q. What strategies improve regioselectivity in the esterification of this compound?

Use protecting groups (e.g., silylation) for the carboxylic acid to direct reactivity. Catalysts like DCC/DMAP enhance ester formation, while solvent polarity (e.g., DMF vs. THF) influences reaction kinetics .

Q. How does the electronic nature of the pyridine ring influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine atom at position 5 activates the pyridine ring toward nucleophilic attack at position 2 or 4. Computational studies (DFT) can map electron density to predict reactive sites .

Q. What computational methods predict the solubility and bioavailability of derivatives?

- DFT : To calculate dipole moments and polar surface areas.

- Molecular Dynamics (MD) : Simulate solvation free energy in aqueous/organic mixtures.

- QSAR Models : Correlate structural descriptors (e.g., logP, hydrogen bond donors) with experimental solubility data .

Methodological Considerations

- Experimental Design : Follow guidelines for reproducibility, including detailed reagent purity (≥95%), solvent degassing, and validation with control reactions .

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC for purity alongside NMR) and reference standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.